5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde
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Overview
Description
5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde is a chemical compound with the molecular formula C10H7BrO3 and a molecular weight of 255.07 g/mol . It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities and applications in various fields of research.
Mechanism of Action
Target of Action
Similar compounds such as benzofuran derivatives have been shown to bind strongly and with high selectivity to the serotonin receptor 5-ht2a in the presence of the receptor 5-ht7 .
Mode of Action
Based on the behavior of similar compounds, it may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been associated with a wide range of biochemical pathways, including those related to inflammation, cancer, hiv, diabetes, hypertension, and more .
Result of Action
Similar compounds have shown significant activity, including antifungal, antiprotozoal, antitubercular, anti-inflammatory, anticonvulsant, anticancer, antihiv, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-alzheimer’s, vasodilating and hypotensive, and antiarrhythmic .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde . .
Preparation Methods
The synthesis of 5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde typically involves the bromination and methoxylation of benzofuran derivatives. One common synthetic route includes the bromination of 7-methoxy-1-benzofuran-2-carbaldehyde using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid, while reduction yields 5-Bromo-7-methoxy-1-benzofuran-2-methanol .
Scientific Research Applications
5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde has several scientific research applications:
Comparison with Similar Compounds
5-Bromo-7-methoxy-1-benzofuran-2-carbaldehyde can be compared with other benzofuran derivatives such as:
5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group, which affects its reactivity and applications.
7-Methoxy-1-benzofuran-2-carbaldehyde:
5-Bromo-1-benzofuran-2-carbaldehyde: This compound lacks the methoxy group, which alters its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-7-methoxy-1-benzofuran-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO3/c1-13-9-4-7(11)2-6-3-8(5-12)14-10(6)9/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAVPFNDYDBWQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)Br)C=C(O2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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